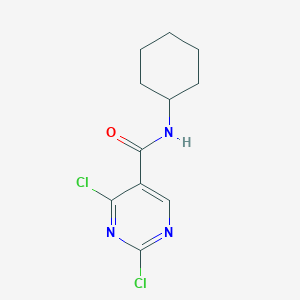
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide typically involves the chlorination of uracil followed by the introduction of the cyclohexyl group and the carboxamide functionality. One common method involves the following steps:
Chlorination of Uracil: Uracil is treated with phosphorus trichloride and xylene amine at elevated temperatures (around 130°C) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Introduction of Cyclohexyl Group: The chlorinated pyrimidine is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group at the nitrogen atom.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and suitable solvents like alcoholic mixtures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Coupling Products: Diarylated pyrimidines.
Scientific Research Applications
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A closely related compound with similar chemical properties but without the cyclohexyl and carboxamide groups.
2,4-Dichloro-5-nitropyrimidine: Another related compound with a nitro group at the 5 position instead of the carboxamide group.
Uniqueness
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is unique due to the presence of the cyclohexyl group and the carboxamide functionality, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H13Cl2N3O |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H13Cl2N3O/c12-9-8(6-14-11(13)16-9)10(17)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,17) |
InChI Key |
WHGHUMGXOFTWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


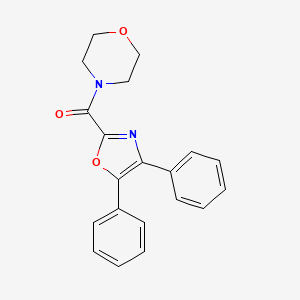
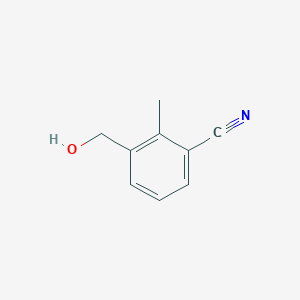

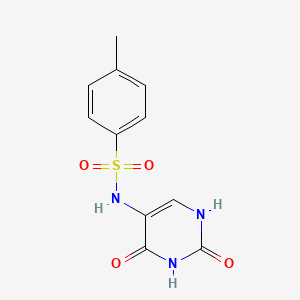
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
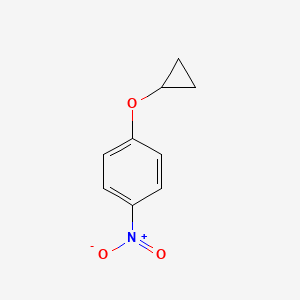
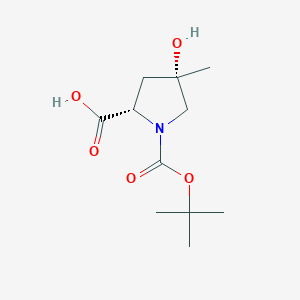
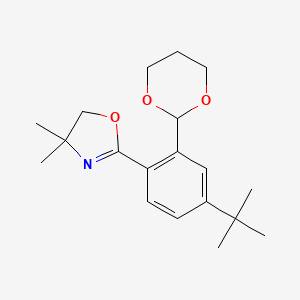

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
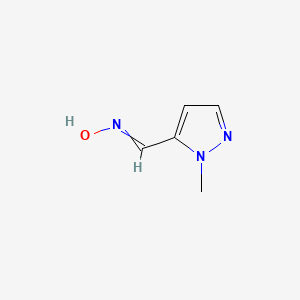
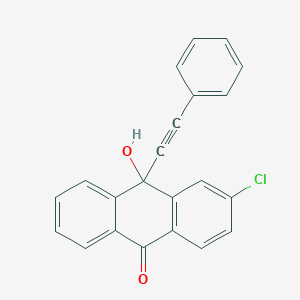
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

